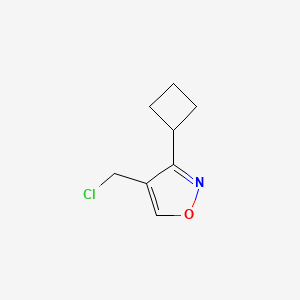

4-(Chloromethyl)-3-cyclobutyl-1,2-oxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-(Chloromethyl)-3-cyclobutyl-1,2-oxazole is a chlorinated oxazole derivative. Oxazoles are five-membered heterocyclic compounds containing both nitrogen and oxygen in the ring. They are known for their presence in various bioactive molecules and functional materials. The chloromethyl group attached to the oxazole ring suggests potential reactivity for further chemical transformations .

Synthesis Analysis

The synthesis of chlorinated oxazoles, such as 4-(Chloromethyl)-3-cyclobutyl-1,2-oxazole, can be achieved through different methods. One approach involves the chlorinative cyclization of (E/Z)-alkynyl-O-methyl oximes using a combination of N-chlorosuccinimide (NCS) and chlorotrimethylsil

科学的研究の応用

Synthesis and Functionalization

4-(Chloromethyl)-3-cyclobutyl-1,2-oxazole, a compound with potential in various chemical syntheses, serves as a precursor for the creation of alkylating agents and functionalized oxazoles. The compound's reactivity, particularly its chloromethyl group, is pivotal for nucleophilic substitution reactions, enabling the synthesis of a broad range of biologically active molecules.

Alkylating Agents : Alkylating nucleosides, including those derived from 4-(chloromethyl)-3-cyclobutyl-1,2-oxazole, have shown cytostatic activity and potential in cancer treatment. The synthesis of N-glycosyl(halomethyl)-1,2,3-triazoles, achieved through 1,3-dipolar cycloaddition, exemplifies the compound's utility in developing alkylating agents with significant biological activities (de las Heras, Alonso, & Alonso, 1979).

Functionalized Oxazoles : The compound's versatility extends to the synthesis of functionalized oxazoles, crucial for pharmaceutical applications. For instance, the efficient and flexible synthesis of 4-aminooxazoles through a gold-catalyzed intermolecular reaction highlights the adaptability of 4-(chloromethyl)-3-cyclobutyl-1,2-oxazole derivatives in accessing complex, biologically relevant structures (Gillie, Reddy, & Davies, 2016).

Coordination Chemistry

The structural motif of oxazoles, including derivatives of 4-(chloromethyl)-3-cyclobutyl-1,2-oxazole, plays a significant role in coordination chemistry. These compounds serve as chiral ligands in asymmetric catalysis, underpinning advancements in the synthesis of enantiomerically pure substances.

- Chiral Auxiliaries and Ligands : Oxazoline ligands, closely related to oxazoles, have been extensively utilized in transition metal-catalyzed asymmetric syntheses. Their ease of synthesis from readily available precursors, combined with the ability to modulate chiral centers near donor atoms, makes them invaluable in producing chiral molecules (Gómez, Muller, & Rocamora, 1999).

Corrosion Inhibition

The derivatives of 4-(chloromethyl)-3-cyclobutyl-1,2-oxazole find applications in materials science, particularly in corrosion inhibition. These compounds can form protective layers on metal surfaces, reducing the rate of corrosion in acidic media.

- Mild Steel Protection : Triazole derivatives, related to the structural framework of 4-(chloromethyl)-3-cyclobutyl-1,2-oxazole, have demonstrated efficacy in protecting mild steel against corrosion in acidic environments. Their ability to form stable adsorption layers on metal surfaces highlights the potential of oxazole derivatives in industrial applications (Bentiss et al., 2007).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-(chloromethyl)-3-cyclobutyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c9-4-7-5-11-10-8(7)6-2-1-3-6/h5-6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIAGBWBCERBTGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NOC=C2CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2541433.png)

![1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2541438.png)

![2-Chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylacetamide](/img/structure/B2541441.png)

![N-(3-acetamidophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2541443.png)

![[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2541444.png)

![N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2541446.png)

![Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoate](/img/structure/B2541449.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2541450.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2541452.png)

![N-(2-fluorophenyl)-2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2541453.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-(3-chlorophenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2541455.png)